molecular formula C12H9Cl2N B6227577 3,4'-dichloro-[1,1'-biphenyl]-4-amine CAS No. 854235-25-9

3,4'-dichloro-[1,1'-biphenyl]-4-amine

Cat. No.: B6227577
CAS No.: 854235-25-9
M. Wt: 238.11 g/mol
InChI Key: MBXLHNOCLJVZGU-UHFFFAOYSA-N
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Description

3,4’-Dichloro-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H8Cl2N. It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3 and 4 positions, and an amine group is attached at the 4 position of one of the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-dichloro-[1,1’-biphenyl]-4-amine typically involves the following steps:

    Halogenation: Biphenyl is subjected to chlorination to introduce chlorine atoms at the 3 and 4 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Amination: The chlorinated biphenyl is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group at the 4 position. This step may require a catalyst and specific reaction conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of 3,4’-dichloro-[1,1’-biphenyl]-4-amine may involve large-scale halogenation and amination processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3,4’-Dichloro-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form dechlorinated biphenyl derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to replace chlorine atoms.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Dechlorinated biphenyl derivatives.

    Substitution: Hydroxylated or aminated biphenyl derivatives.

Scientific Research Applications

3,4’-Dichloro-[1,1’-biphenyl]-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4’-dichloro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.

    4,4’-Dichloro-[1,1’-biphenyl]: Chlorine atoms are positioned differently, affecting its chemical properties and reactivity.

    3,4-Dichloroisocoumarin: Contains a different core structure, leading to distinct chemical and biological properties.

Uniqueness

3,4’-Dichloro-[1,1’-biphenyl]-4-amine is unique due to the presence of both chlorine atoms and an amine group, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

854235-25-9

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

2-chloro-4-(4-chlorophenyl)aniline

InChI

InChI=1S/C12H9Cl2N/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7H,15H2

InChI Key

MBXLHNOCLJVZGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)Cl)Cl

Purity

95

Origin of Product

United States

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